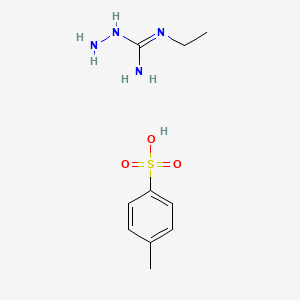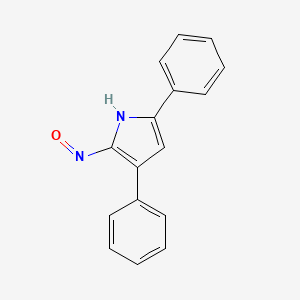
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C9H16N4O3S. It is known for its unique structure, which combines an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid typically involves the reaction of 1-amino-2-ethylguanidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonic acid groups, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or amine oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted guanidines or sulfonamides
Applications De Recherche Scientifique
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-ethylguanidine hydrochloride: Similar structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonamide: Contains the sulfonic acid group but lacks the guanidine moiety.
1-Amino-2-ethylguanidine nitrate: Similar structure but with a different counterion.
Uniqueness
1-Amino-2-ethylguanidine;4-methylbenzenesulfonic acid is unique due to its combination of an amino-ethylguanidine moiety with a methylbenzenesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
138551-23-2 |
|---|---|
Formule moléculaire |
C10H18N4O3S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
1-amino-2-ethylguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H10N4/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-3(4)7-5/h2-5H,1H3,(H,8,9,10);2,5H2,1H3,(H3,4,6,7) |
Clé InChI |
RGVXUAPFZTZKNT-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N)NN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)



![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)




![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
